molecular formula C8H6N4 B571158 4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene CAS No. 112624-24-5

4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene

Cat. No.: B571158
CAS No.: 112624-24-5
M. Wt: 158.164
InChI Key: YFYXYGPVFQHRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine typically involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with various reagents. One common method includes the reaction with omega-bromoacetophenones, followed by cyclization to form the desired compound . Another approach involves the use of chloroacetonitrile and DMF-DMA, leading to the formation of imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially halt the progression of certain cancers . The molecular pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Pyrazolo[3’,4’:3,4]pyrazolo[1,5-a]pyridine is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

CAS No.

112624-24-5

Molecular Formula

C8H6N4

Molecular Weight

158.164

IUPAC Name

4H-pyrazolo[1,2]pyrazolo[3,5-a]pyridine

InChI

InChI=1S/C8H6N4/c1-2-4-12-7(3-1)6-5-9-10-8(6)11-12/h1-5H,(H,10,11)

InChI Key

YFYXYGPVFQHRTN-UHFFFAOYSA-N

SMILES

C1=CC2=C3C=NN=C3NN2C=C1

Synonyms

1H-Pyrazolo[3,4:3,4]pyrazolo[1,5-a]pyridine (9CI)

Origin of Product

United States

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